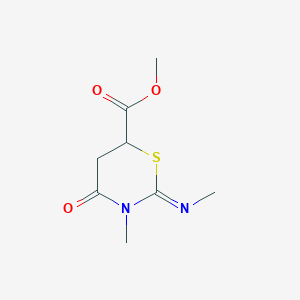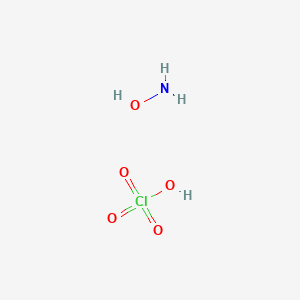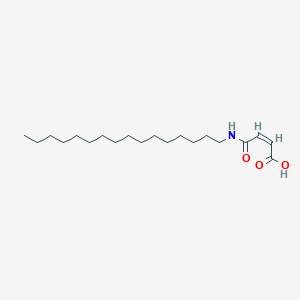
(E)-4-(hexadecylamino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Hexadecylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a long hexadecyl chain attached to an amino group, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Hexadecylamine: Hexadecylamine can be synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Amide Bond Formation: The hexadecylamine is then reacted with maleic anhydride to form the corresponding amide. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: The amide is subsequently hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
(E)-4-(hexadecylamino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It can be used in the formulation of surfactants or emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The amino and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Hexadecylamine: Shares the long hydrophobic chain but lacks the but-2-enoic acid moiety.
Maleic Acid: Contains the but-2-enoic acid structure but lacks the hexadecylamine component.
N-Hexadecylmaleimide: Similar structure but with a maleimide group instead of the oxobut-2-enoic acid.
Uniqueness: (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid is unique due to the combination of a long hydrophobic chain and a reactive but-2-enoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
15806-42-5 |
|---|---|
Molecular Formula |
C20H37NO3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(hexadecylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(23)24/h16-17H,2-15,18H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
BBTWPENPOIZEIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=CC(=O)O |
Key on ui other cas no. |
15806-42-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


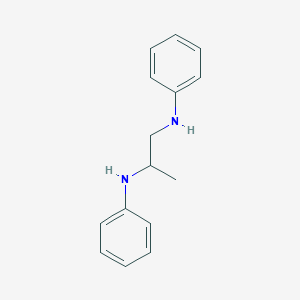
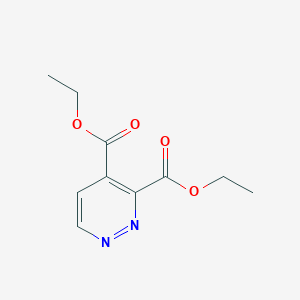
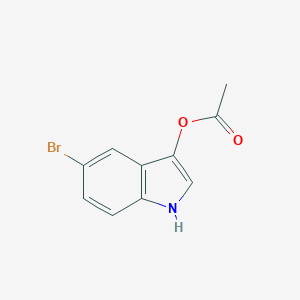
![2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B97119.png)
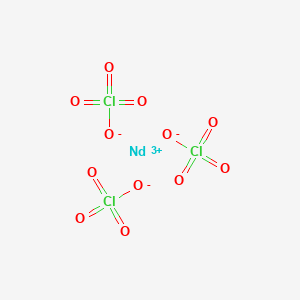
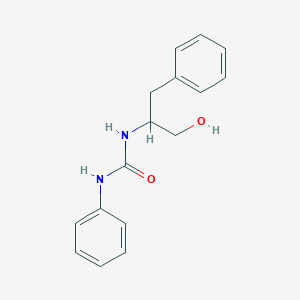
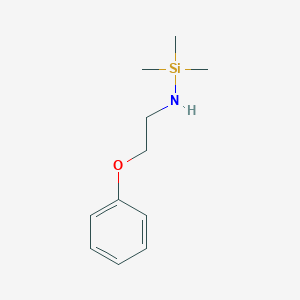
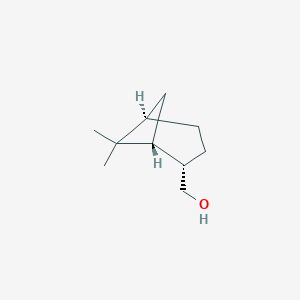

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
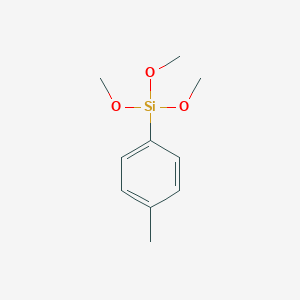
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
